molecular formula C10H11NO2 B11915432 (4-methoxy-1H-indol-6-yl)methanol

(4-methoxy-1H-indol-6-yl)methanol

Cat. No.: B11915432
M. Wt: 177.20 g/mol
InChI Key: IPORQIRQCLEDBX-UHFFFAOYSA-N
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Description

(4-methoxy-1H-indol-6-yl)methanol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxy-1H-indol-6-yl)methanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For example, the reaction of 4-methoxyphenylhydrazine with formaldehyde in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-1H-indol-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to the corresponding indole derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: (4-methoxy-1H-indol-6-yl)formaldehyde.

    Reduction: (4-methoxy-1H-indole).

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-methoxy-1H-indol-6-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-methoxy-1H-indol-6-yl)methanol involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The methoxy and hydroxymethyl groups can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methoxy-1H-indol-6-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups on the indole ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(4-methoxy-1H-indol-6-yl)methanol

InChI

InChI=1S/C10H11NO2/c1-13-10-5-7(6-12)4-9-8(10)2-3-11-9/h2-5,11-12H,6H2,1H3

InChI Key

IPORQIRQCLEDBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)CO

Origin of Product

United States

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